molecular formula C20H18N2O2 B5599499 Morpholine, 4-[(2-phenyl-4-quinolinyl)carbonyl]- CAS No. 88067-73-6

Morpholine, 4-[(2-phenyl-4-quinolinyl)carbonyl]-

Cat. No.: B5599499
CAS No.: 88067-73-6
M. Wt: 318.4 g/mol
InChI Key: DTVPHNNHIIYMME-UHFFFAOYSA-N
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Description

Morpholine, 4-[(2-phenyl-4-quinolinyl)carbonyl]- (hereafter referred to as MQCP), is a hybrid molecule combining a morpholine ring and a quinoline scaffold. The quinoline moiety is substituted with a phenyl group at position 2 and linked to the morpholine via a carbonyl group. Such hybrids are of significant interest in medicinal chemistry due to the pharmacophoric properties of both quinoline (antimicrobial, anticancer) and morpholine (bioavailability enhancer, metabolic stability) frameworks .

Properties

IUPAC Name

morpholin-4-yl-(2-phenylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c23-20(22-10-12-24-13-11-22)17-14-19(15-6-2-1-3-7-15)21-18-9-5-4-8-16(17)18/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVPHNNHIIYMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352078
Record name Morpholine, 4-[(2-phenyl-4-quinolinyl)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88067-73-6
Record name Morpholine, 4-[(2-phenyl-4-quinolinyl)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Morpholine, 4-[(2-phenyl-4-quinolinyl)carbonyl]- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article summarizes the findings related to its biological activity, including data tables and relevant case studies.

Overview of Morpholine Derivatives

Morpholine derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The specific compound of interest, Morpholine, 4-[(2-phenyl-4-quinolinyl)carbonyl]-, is a derivative that combines the morpholine ring with a quinoline moiety, which is frequently associated with significant biological effects.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of various quinoline derivatives. For instance, compounds structurally similar to Morpholine, 4-[(2-phenyl-4-quinolinyl)carbonyl]- have shown promising results in inhibiting cancer cell proliferation.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound against several cancer cell lines. The following table summarizes key findings from these studies:

Cell Line IC50 (μM) Mechanism of Action
COLO205 (Colorectal)0.32Inhibition of tubulin polymerization
H460 (Lung)0.89Induction of apoptosis
Hep3B (Liver)0.75Cell cycle arrest at G2/M phase

These results suggest that Morpholine, 4-[(2-phenyl-4-quinolinyl)carbonyl]- exhibits potent antiproliferative properties across various cancer types, primarily through mechanisms involving microtubule disruption and apoptosis induction .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) of Morpholine derivatives is crucial for optimizing their efficacy. The presence of the phenyl and quinoline groups significantly enhances the anticancer activity compared to simpler morpholine derivatives. Research indicates that modifications to these groups can lead to improved potency and selectivity towards cancer cells while minimizing toxicity to normal cells .

Case Studies

  • Case Study on COLO205 Cell Line :
    • A study assessed the effects of Morpholine, 4-[(2-phenyl-4-quinolinyl)carbonyl]- on COLO205 cells. Results indicated an IC50 value of 0.32 μM, demonstrating strong antiproliferative activity. The mechanism involved the inhibition of microtubule polymerization, similar to known chemotherapeutics like combretastatin A-4 .
  • Mechanistic Insights :
    • Further investigations revealed that treatment with this compound led to G2/M phase arrest in Hep3B cells by downregulating cyclin B1 and CDK1 levels. This suggests that it may effectively halt cell cycle progression in liver cancer cells .

Pharmacokinetics and Toxicity Profile

The pharmacokinetic properties of Morpholine derivatives indicate favorable absorption and distribution profiles. However, some studies have noted potential risks for drug-drug interactions and mutagenicity based on AMES tests. Structural modifications are recommended to enhance safety profiles without compromising therapeutic efficacy .

Scientific Research Applications

Medicinal Chemistry

Morpholine derivatives are known for their significant pharmacological activities. The compound has been investigated for its potential as a pharmacological agent with applications in treating various diseases:

  • Anticancer Activity : Research indicates that morpholine derivatives can inhibit cancer cell proliferation. For example, certain quinoline derivatives have demonstrated activity against resistant cancer types by modulating specific molecular targets involved in tumor growth and survival .
  • Antimalarial Properties : A series of quinoline-4-carboxamides, related to morpholine compounds, have shown promising antiplasmodial activity against Plasmodium falciparum. These compounds exhibited moderate potency and were optimized for better pharmacokinetic profiles, leading to effective oral treatments in animal models .
  • Neurokinin Receptor Antagonism : Morpholine derivatives have been identified as potent antagonists for the human neurokinin-3 receptor, which is implicated in various physiological processes including pain modulation and stress response .

Biological Applications

The biological applications of morpholine derivatives extend beyond pharmacology:

  • Biochemical Assays : Morpholine compounds are utilized in biochemical assays to study enzyme interactions and receptor binding. Their ability to modulate receptor activity makes them valuable tools in understanding biochemical pathways .
  • Drug Design : The morpholine ring serves as a privileged scaffold in drug design due to its ability to enhance the potency of lead compounds. Researchers have synthesized various morpholine-containing molecules to explore their therapeutic potential across a range of diseases .

Material Science

In addition to biological applications, morpholine derivatives have potential uses in material science:

  • Organic Semiconductors : Research is ongoing into the use of morpholine compounds in the development of organic semiconductors and light-emitting diodes (LEDs). Their unique electronic properties could lead to advancements in electronic materials .

Case Study 1: Anticancer Activity

A study focused on the synthesis and evaluation of morpholine-based quinoline derivatives found that certain compounds exhibited IC50 values in the nanomolar range against various cancer cell lines. The mechanism involved the inhibition of specific kinases associated with cancer progression .

Case Study 2: Antimalarial Efficacy

In a preclinical study involving P. berghei, several quinoline derivatives were tested for their efficacy against malaria. Compounds demonstrated low nanomolar activity and were effective in preventing transmission by inhibiting gametocyte development .

Data Tables

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer agentsInhibition of cancer cell proliferation; nanomolar IC50
Antimalarial drugsEffective against P. falciparum with optimized profiles
Biological ApplicationsEnzyme interaction studiesModulation of receptor activity
Material ScienceOrganic semiconductorsPotential use in LEDs and electronic materials

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: MQCP’s 2-phenylquinolin-4-yl group distinguishes it from derivatives like C (quinolin-4-yl) and A (quinolin-2-yl), which lack morpholine-carbonyl linkages. The carbonyl bridge in MQCP may enhance metabolic stability compared to direct amine linkages .
  • Bioactivity : While A and B show anticancer and anti-obesity effects, respectively, MQCP’s phenyl and carbonyl groups may modulate selectivity for different targets (e.g., kinase inhibition akin to sorafenib derivatives) .
  • Antimicrobial Potential: Compound C and G12 demonstrate that morpholine-quinoline hybrids with electron-withdrawing groups (e.g., CF₃) exhibit enhanced antibacterial activity, suggesting MQCP’s phenyl group could similarly influence microbial target binding .
Physicochemical Properties

However, insights can be extrapolated:

  • Lipinski’s Rules: Most morpholine-quinoline hybrids (e.g., A, B, C) comply with Lipinski’s criteria (molecular weight <500, logP <5), indicating drug-likeness . MQCP (MW = 329.38) likely adheres, supporting oral bioavailability.
  • Spectroscopy: Analogues like G12 and C show characteristic IR peaks for amide C=O (1650–1700 cm⁻¹) and quinoline C=N (1600 cm⁻¹), which would align with MQCP’s carbonyl and quinoline moieties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Morpholine, 4-[(2-phenyl-4-quinolinyl)carbonyl]-, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Begin with a quinoline precursor (e.g., 4-quinolinecarboxylic acid) and couple it to a morpholine derivative via a carbonyl linkage using coupling agents like EDCI or DCC under anhydrous conditions .
  • Step 2 : Optimize solvent choice (e.g., dichloromethane or THF) and temperature (typically 0–25°C) to minimize side reactions.
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) .
  • Critical Parameters : Catalyst loading (5–10 mol%), reaction time (12–24 hrs), and inert atmosphere (N₂/Ar) to prevent hydrolysis.

Q. Which spectroscopic techniques are most effective for characterizing the morpholine and quinoline moieties in this compound?

  • Methodology :

  • NMR : Use ¹H and ¹³C NMR to confirm the morpholine ring (δ 2.5–3.5 ppm for N-CH₂) and quinoline aromatic protons (δ 7.0–9.0 ppm) .
  • IR Spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion peaks and fragmentation patterns .

Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?

  • Methodology :

  • Liquid-Liquid Extraction : Separate polar by-products using dichloromethane/water phases.
  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for high-purity isolation (>95%) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/hexane) based on solubility data .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational vibrational spectra and experimental Raman/IR data for this compound?

  • Methodology :

  • Step 1 : Perform pressure-dependent Raman studies (0–3.5 GPa) to observe band splitting (e.g., C-H stretching modes at ~2980–3145 cm⁻¹) and compare with density functional theory (DFT) simulations .
  • Step 2 : Adjust computational models to account for intermolecular interactions (e.g., C-H···O hydrogen bonds) that shift experimental peaks .
  • Validation : Use X-ray diffraction (SHELXL refinement) to correlate crystal packing effects with spectral anomalies .

Q. What strategies address non-specific binding in biological assays targeting this compound’s potential antimicrobial activity?

  • Methodology :

  • Competitive Binding Assays : Introduce structural analogs (e.g., 4-(4-bromo-3-fluorobenzyl)morpholine) to identify off-target interactions .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd) to distinguish specific vs. non-specific interactions .
  • Site-Directed Mutagenesis : Modify putative binding residues (e.g., thiol groups in enzymes) to validate covalent interactions .

Q. How should researchers interpret phase transitions observed in high-pressure Raman studies of this compound?

  • Methodology :

  • Step 1 : Monitor pressure-induced peak coalescence (e.g., C-H stretching modes merging at ~1.7 GPa) as evidence of conformational changes .
  • Step 2 : Cross-validate with dielectric spectroscopy to detect dipole reorientation or lattice distortions .
  • Step 3 : Perform synchrotron XRD under pressure to correlate spectral shifts with crystallographic phase transitions (e.g., monoclinic to orthorhombic) .

Q. What systematic approaches troubleshoot inconsistent synthetic yields across batches?

  • Methodology :

  • Variable Screening : Use a Design of Experiments (DoE) approach to test factors like moisture levels (<50 ppm), reagent purity (>99%), and catalyst age .
  • In Situ Monitoring : Employ TLC or inline IR to track reaction progress and identify incomplete coupling or hydrolysis .
  • By-Product Analysis : Use LC-MS to characterize impurities (e.g., unreacted quinoline or morpholine precursors) and adjust stoichiometry .

Data Contradiction Analysis

Q. How should conflicting cytotoxicity data (IC₅₀ values) between in vitro and ex vivo models be reconciled?

  • Methodology :

  • Step 1 : Compare metabolic stability using liver microsome assays to assess rapid degradation in ex vivo systems .
  • Step 2 : Evaluate membrane permeability (Caco-2 monolayer assay) to identify bioavailability limitations .
  • Step 3 : Use proteomics (e.g., SILAC) to detect differential protein binding in complex biological matrices .

Methodological Tables

Analytical Technique Key Peaks/Bands Application Reference
¹H NMRδ 2.5–3.5 ppm (morpholine CH₂)Confirm ring substitution
Raman Spectroscopy1103 cm⁻¹ (C-O-C morpholine)Detect pressure-induced phase transitions
HRMSm/z 443.94 ([M+H]⁺)Verify molecular weight

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